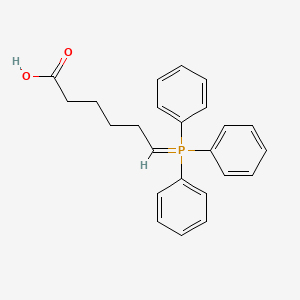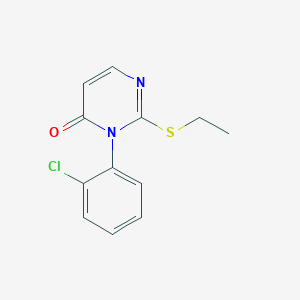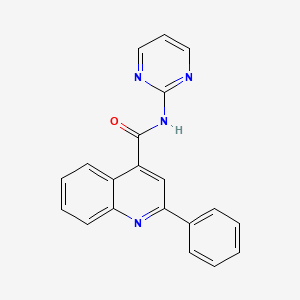
2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of aniline with 2-nitrobenzaldehyde, followed by a series of reactions including reduction, cyclization, and amidation . The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further undergo cyclization.
Substitution: Substitution reactions can introduce different functional groups onto the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal activities.
Medicine: It is being investigated for its potential as an anticancer agent.
Industry: It can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the biosynthesis of essential biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 2-phenylquinoline-4-carboxylic acid
- 2-phenylpyrimido[4,5-b]quinolin-4(3H)-one
- 2-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one
Uniqueness
What sets 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide apart from these similar compounds is its unique combination of the quinoline and pyrimidine rings, which may confer distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
88067-66-7 |
|---|---|
Fórmula molecular |
C20H14N4O |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-phenyl-N-pyrimidin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H14N4O/c25-19(24-20-21-11-6-12-22-20)16-13-18(14-7-2-1-3-8-14)23-17-10-5-4-9-15(16)17/h1-13H,(H,21,22,24,25) |
Clave InChI |
HBHCTBUBQRUSKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


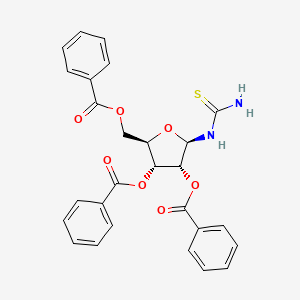

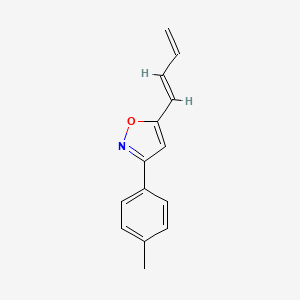


![5-Nitro-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12919462.png)
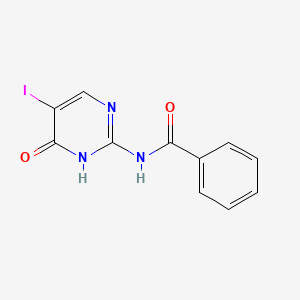
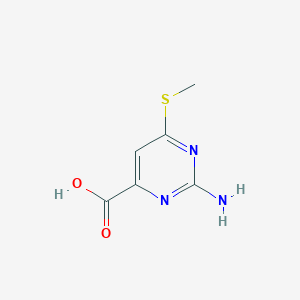
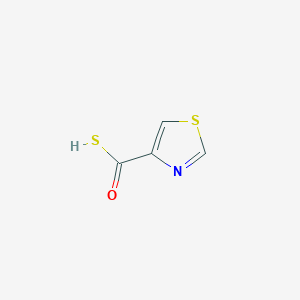

![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
